7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom at the 7th position and a sulfonamide group at the 4th position of the benzothiadiazole ring. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the sulfonamide group. The bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The sulfonamide group can be introduced through a reaction with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiadiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the benzothiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the bromine and sulfonamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with two bromine atoms.
2,1,3-Benzothiadiazole-4-sulfonamide: A derivative without the bromine atom.
Uniqueness: 7-Bromo-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H4BrN3O2S2 |
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Molecular Weight |
294.2 g/mol |
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-sulfonamide |
InChI |
InChI=1S/C6H4BrN3O2S2/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) |
InChI Key |
NYPNWAYAZYXQCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)S(=O)(=O)N |
Origin of Product |
United States |
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